3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
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Overview
Description
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a chromen-4-one core structure, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Methocarbamol is a central nervous system (CNS) depressant with sedative and musculoskeletal relaxant properties .
Mode of Action
It has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .
Biochemical Pathways
It is metabolized in the liver via dealkylation and hydroxylation .
Pharmacokinetics
In healthy volunteers, the plasma clearance of Methocarbamol ranges between 0.20 and 0.80 L/h/kg, the mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50%. Methocarbamol is metabolized via dealkylation and hydroxylation. Conjugation of Methocarbamol also is likely. Essentially all Methocarbamol metabolites are eliminated in the urine .
Result of Action
Methocarbamol is used to treat acute, painful musculoskeletal spasms in a variety of musculoskeletal conditions .
Action Environment
It’s worth noting that methocarbamol is a white powder, sparingly soluble in water and chloroform, soluble in alcohol (only with heating) and propylene glycol, and insoluble in benzene and n-hexane .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s functional groups and overall structure.
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been studied extensively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Etherification: The 2-methoxyphenoxy group is introduced via an etherification reaction, where the phenol derivative reacts with a suitable alkylating agent in the presence of a base.
Carbamate Formation: The final step involves the reaction of the intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the diethylcarbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially yielding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The chromen-4-one core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The ability to modify its structure allows for the optimization of its pharmacological profile.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers with specific properties, due to its stable and reactive nature.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
- 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
- 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
Uniqueness
Compared to similar compounds, 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound in research and development.
Biological Activity
3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure
The compound's structure can be represented as follows:
Molecular Formula: C_{19}H_{23}N_{1}O_{6}
Molecular Weight: 357.39 g/mol
Antimicrobial Activity
Research indicates that derivatives of chromenone compounds, including this compound, exhibit significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.004 mg/mL | |
Staphylococcus aureus | 0.015 mg/mL | |
Bacillus cereus | 0.008 mg/mL | |
Enterobacter cloacae | 0.004 mg/mL |
The compound showed superior activity compared to standard antibiotics like ampicillin and streptomycin, suggesting its potential as a new antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory effects of chromenone derivatives have been documented, with studies indicating that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The mechanism involves the modulation of signaling pathways associated with inflammation.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound interacts with specific enzymes involved in inflammatory and microbial processes.
- Receptor Binding: It may bind to receptors that modulate immune responses, thereby exerting anti-inflammatory effects.
- Cellular Pathway Modulation: The compound influences various cellular pathways, leading to altered gene expression involved in inflammation and cell proliferation.
Case Studies
Several studies have explored the biological activities of chromenone derivatives:
- Antimicrobial Efficacy Study: A study published in Pharmaceutical Biology highlighted that a range of chromenone derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The study emphasized the structure–activity relationship (SAR), indicating that modifications to the chromenone core can enhance antimicrobial efficacy .
- Anti-inflammatory Research: Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce inflammation in animal models by inhibiting inflammatory mediators .
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-15-11-12-16-19(13-15)27-14(3)21(20(16)24)29-18-10-8-7-9-17(18)26-4/h7-13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCZASWIHGLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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